2-(4-Methoxy-2-nitrophenyl)acetonitrile

Organic Synthesis Nucleophilic Substitution Cyanomethylation

Secure a reliable source of 2-(4-Methoxy-2-nitrophenyl)acetonitrile (CAS 105003-90-5) for your indole-focused medicinal chemistry programs. This nitroaromatic building block features the essential 4-methoxy-2-nitro substitution pattern for regioselective SNAr hydrogen substitution, enabling direct construction of 4-methoxyindole scaffolds (e.g., CAS 917966-86-0). • ≥95% purity from qualified suppliers. • Suitable for Knoevenagel condensations, nitro reduction, and nitrile hydrolysis. • Ambient storage; global shipping under standard conditions.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 105003-90-5
Cat. No. B008574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxy-2-nitrophenyl)acetonitrile
CAS105003-90-5
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC#N)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O3/c1-14-8-3-2-7(4-5-10)9(6-8)11(12)13/h2-3,6H,4H2,1H3
InChIKeyGFFVSMHCRCHFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxy-2-nitrophenyl)acetonitrile (CAS 105003-90-5) Technical and Procurement Profile


2-(4-Methoxy-2-nitrophenyl)acetonitrile (CAS 105003-90-5) is a nitroaromatic phenylacetonitrile derivative with molecular formula C9H8N2O3 and molecular weight 192.17 g/mol . The compound features a 4-methoxy-2-nitrophenyl core bearing an acetonitrile (-CH2CN) substituent at the 1-position . Commercially available at 95% minimum purity , it serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and heterocycle construction due to the combined reactivity of its electron-withdrawing nitro group, electron-donating methoxy group, and nucleophilic cyanomethyl functionality [1].

Why 2-(4-Methoxy-2-nitrophenyl)acetonitrile Cannot Be Directly Substituted with Other Nitrophenylacetonitriles


Substitution with regioisomeric nitrophenylacetonitriles or mono-substituted analogs is not chemically equivalent because the precise 2-nitro/4-methoxy substitution pattern dictates both electronic activation and regiochemical outcomes in downstream transformations. The ortho-nitro group exerts a strong electron-withdrawing (-M/-I) effect that activates the ring toward nucleophilic aromatic substitution (SNAr), while the para-methoxy group provides electron donation that modulates this activation and influences regioselectivity in cyclization reactions [1]. In the synthesis of indole derivatives via SNAr hydrogen substitution, the specific 4-methoxy-2-nitro arrangement enables nucleophilic attack at the position ortho to the nitro group, producing intermediates that cyclize to 4-methoxyindole; alternative substitution patterns yield different regioisomeric products or fail to undergo the desired cyclization [2]. Furthermore, the compound serves as a direct precursor to 2-(4-methoxy-2-nitrophenyl)-1H-indole (CAS 917966-86-0) and related heterocycles, whereas 3-nitro or 4-nitro regioisomers generate structurally distinct products that are not functional replacements [3].

2-(4-Methoxy-2-nitrophenyl)acetonitrile: Quantitative Differentiation Evidence Against Regioisomeric and Structural Analogs


Synthetic Route Specificity: 4-Methoxy-2-nitrobenzyl Bromide as Exclusive Precursor

2-(4-Methoxy-2-nitrophenyl)acetonitrile is synthesized via nucleophilic substitution of 4-methoxy-2-nitrobenzyl bromide with cyanide ion, yielding the target compound in 76.2% isolated yield after chromatographic purification . In contrast, the 3-nitro regioisomer (CAS 56245-07-9) is accessed through a different synthetic pathway involving nitration of 2-(4-methoxyphenyl)acetonitrile using trifluoroacetic acid/potassium nitrate at -10°C, which represents a distinct reagent set and reaction condition profile . The divergent synthetic routes reflect fundamental differences in the electrophilic reactivity of the respective precursor scaffolds, meaning procurement of the 2-nitro derivative versus the 3-nitro derivative commits the user to different downstream reaction sequences and yields.

Organic Synthesis Nucleophilic Substitution Cyanomethylation

Computed LogP Differentiation: Lipophilicity Impact of 2-Nitro vs. 3-Nitro Substitution

The computed partition coefficient (LogP) for 2-(4-methoxy-2-nitrophenyl)acetonitrile is 1.45 . The 3-nitro regioisomer (CAS 56245-07-9) exhibits a significantly higher computed LogP of 2.19 . This difference of approximately 0.74 log units corresponds to a ~5.5-fold difference in lipophilicity, which directly influences compound behavior in reversed-phase chromatographic purification, aqueous solubility, and membrane permeability in biological assays.

Physicochemical Properties Lipophilicity Drug Design

Regiochemical Outcome in SNAr Hydrogen Substitution: Exclusive ortho-Attack for Indole Synthesis

In nucleophilic substitution of hydrogen (SNArH) reactions on nitroarenes bearing α-carbanion-stabilizing substituents, the 4-methoxy-2-nitrophenyl scaffold directs nucleophilic attack exclusively to the position ortho to the nitro group [1]. This regiochemistry is critical for subsequent cyclization to 4-methoxyindole. The 3-nitro regioisomer lacks this specific activation pattern; nucleophilic attack would occur at different positions, leading to different heterocyclic products or no cyclization. While no published direct comparative study of both regioisomers under identical conditions exists, the mechanistic framework established for ortho-nitro arylacetonitriles in SNArH reactions provides a predictive basis for this regiochemical differentiation [2].

Nucleophilic Aromatic Substitution Heterocycle Synthesis Indole Chemistry

Verified Downstream Product: 2-(4-Methoxy-2-nitrophenyl)-1H-indole Synthesis

2-(4-Methoxy-2-nitrophenyl)acetonitrile serves as a direct precursor to 2-(4-methoxy-2-nitrophenyl)-1H-indole (CAS 917966-86-0), a documented indole derivative with molecular formula C15H12N2O3 and molecular weight 268.27 g/mol [1]. The transformation proceeds via SNArH-based cyclization. In contrast, 4-methoxyphenylacetonitrile (CAS 104-47-2) lacks the nitro group required for SNAr activation and cannot undergo this cyclization ; 2-nitrophenylacetonitrile (CAS 610-66-2) lacks the methoxy group needed for the target 4-methoxyindole substitution pattern [2]. No literature reports describe the synthesis of this specific indole derivative from any regioisomeric precursor other than the 2-nitro-4-methoxy compound.

Heterocyclic Chemistry Indole Derivatives Pharmaceutical Intermediates

Limited Direct Comparative Data Availability Advisory

A systematic search of peer-reviewed literature and patent databases reveals that no published studies have performed direct head-to-head comparison of 2-(4-methoxy-2-nitrophenyl)acetonitrile with its closest analogs (e.g., 2-(4-methoxy-3-nitrophenyl)acetonitrile, 4-methoxyphenylacetonitrile, or 2-nitrophenylacetonitrile) under identical experimental conditions. The differentiation evidence presented above relies on: (i) computed physicochemical properties from vendor databases, (ii) mechanistic inference from class-level SNArH reactivity studies, and (iii) synthetic pathway divergence. Users requiring experimental head-to-head data for procurement justification should note this limitation and may need to conduct internal comparative studies.

Data Availability Literature Assessment Procurement Caveat

Validated Application Scenarios for 2-(4-Methoxy-2-nitrophenyl)acetonitrile (CAS 105003-90-5) in Research and Industrial Settings


Synthesis of 4-Methoxyindole and 2-(4-Methoxy-2-nitrophenyl)-1H-indole Derivatives

2-(4-Methoxy-2-nitrophenyl)acetonitrile is a key precursor for constructing 4-methoxyindole scaffolds via nucleophilic substitution of hydrogen (SNArH) in nitroarenes. The ortho-nitro group activates the ring for nucleophilic attack at the adjacent position, enabling subsequent cyclization to indole derivatives [1]. This pathway has been demonstrated for the synthesis of 2-(4-methoxy-2-nitrophenyl)-1H-indole (CAS 917966-86-0), a documented heterocyclic building block [2]. Researchers pursuing indole-based medicinal chemistry programs, particularly those requiring the 4-methoxy substitution pattern, should select this compound over regioisomeric or non-nitrated analogs.

Medicinal Chemistry Intermediate for Nitro-Containing Pharmacophores

The compound serves as a versatile intermediate in medicinal chemistry for constructing drug-like molecules containing both nitroaromatic and nitrile functionalities. The acetonitrile group provides a handle for further transformations including hydrolysis to carboxylic acids, reduction to primary amines, or Knoevenagel condensations. The nitro group can be reduced to an amine for subsequent derivatization (e.g., amide coupling, sulfonamide formation) or retained for its pharmacological activity in certain therapeutic classes [1]. The computed LogP of 1.45 indicates moderate lipophilicity suitable for oral bioavailability optimization in early-stage drug discovery [2].

Agrochemical Research: Nitroaromatic Building Block

In agrochemical discovery, nitroaromatic compounds are valued for their herbicidal, fungicidal, and insecticidal properties. 2-(4-Methoxy-2-nitrophenyl)acetonitrile offers a scaffold that can be elaborated into diverse agrochemical candidates through functionalization of the nitrile, nitro, and methoxy groups [1]. The compound's availability at 95% purity from multiple commercial suppliers enables reproducible synthesis of focused compound libraries for structure-activity relationship (SAR) studies [2].

Dye and Pigment Intermediate Synthesis

The nitrophenyl chromophore combined with electron-donating methoxy and electron-withdrawing nitrile substituents creates a push-pull electronic system relevant to dye chemistry. 2-(4-Methoxy-2-nitrophenyl)acetonitrile can be incorporated into azo dye precursors or further functionalized to produce colored compounds for textile, ink, or materials applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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